5-Chloropyrimidine-2,4-diamine
Overview
Description
5-Chloropyrimidine-2,4-diamine is a heterocyclic organic compound with the molecular formula C4H5ClN4. It is a derivative of pyrimidine, characterized by the presence of two amino groups at positions 2 and 4, and a chlorine atom at position 5 on the pyrimidine ring.
Mechanism of Action
Target of Action
5-Chloropyrimidine-2,4-diamine is a pyrimidine derivative that has been found to interact with the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and amino acids, making it an important target for anti-tubercular drug development .
Mode of Action
The compound interacts with its target through a nucleophilic aromatic substitution (SNAr) reaction . The highly electron-deficient character of the pyrimidine ring in this compound makes it susceptible to nucleophilic attack . This interaction leads to the formation of C-4 substituted products , which can inhibit the activity of mt-DHFR .
Biochemical Pathways
The inhibition of mt-DHFR disrupts the folic acid pathway , which is essential for the synthesis of nucleotides and certain amino acids . This disruption can lead to the inhibition of DNA synthesis and cell growth, thereby exerting an anti-tubercular effect .
Pharmacokinetics
The compound’s hydrophilicity is likely to play a key role in its ability to enter cells .
Result of Action
The inhibition of mt-DHFR by this compound leads to the disruption of essential biochemical pathways, resulting in the inhibition of DNA synthesis and cell growth . This can lead to the death of Mycobacterium tuberculosis cells, thereby exerting an anti-tubercular effect .
Biochemical Analysis
Biochemical Properties
For instance, pyrimidines are key components of nucleic acids, interacting with enzymes involved in DNA replication and RNA transcription .
Cellular Effects
Pyrimidines and their derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidines and their derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidines are involved in several metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
Pyrimidines and their derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Some pyrimidines and their derivatives are known to localize to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrimidine-2,4-diamine typically involves the chlorination of 2,4-diaminopyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is carried out under reflux conditions, followed by quenching with an alcohol such as methanol. The product is then isolated by neutralizing the hydrochloride salt with ammonia water .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large quantities of phosphorus oxychloride and alcohols for quenching. The reaction is optimized to achieve higher yields and purity, with recovery rates exceeding 70% .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Substitution: Reagents such as triethylamine (Et3N) and cesium carbonate (Cs2CO3) are commonly used in substitution reactions.
Oxidation: Hydrogen peroxide (H2O2) is often used as an oxidizing agent.
Major Products
Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
5-Chloropyrimidine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Biological Research: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Lacks the chlorine atom at position 5.
5-Bromopyrimidine-2,4-diamine: Contains a bromine atom instead of chlorine at position 5.
2,4-Diamino-6-chloropyrimidine: Chlorine atom is at position 6 instead of 5.
Uniqueness
5-Chloropyrimidine-2,4-diamine is unique due to the specific positioning of the chlorine atom, which influences its reactivity and biological activity. This positioning allows for unique substitution patterns and interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
5-chloropyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPMVKXDIBNUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18620-64-9 | |
Record name | 5-chloropyrimidine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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